

SH-BC-893: A Novel Sphingolipid Analog with Potent Anti-Neoplastic Properties

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Compound of Interest

Compound Name: SH-BC-893

Cat. No.: B12389779

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant anti-neoplastic properties in preclinical studies.^{[1][2]} This small molecule selectively induces cancer cell death by disrupting parallel nutrient access pathways, a critical dependency for rapidly proliferating tumor cells.^{[1][2]} This technical guide provides a comprehensive overview of the core anti-cancer properties of **SH-BC-893**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

The anti-tumor activity of **SH-BC-893** is multifaceted, primarily targeting the metabolic vulnerabilities of cancer cells. The core mechanism involves the simultaneous inhibition of nutrient uptake from the extracellular environment and the blockade of intracellular nutrient recycling pathways.^{[1][2]}

SH-BC-893 initiates its cellular effects by activating Protein Phosphatase 2A (PP2A), a critical tumor suppressor.^{[1][2]} This activation leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.^{[1][2]} The delocalization of PIKfyve disrupts the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid, triggering extensive cytosolic vacuolation and inhibiting lysosomal fusion events.^{[1][2]} This blockade of

lysosomal function prevents the degradation of macromolecules from autophagy and macropinocytosis, effectively starving cancer cells of essential nutrients.[1][2]

Furthermore, **SH-BC-893** has been shown to disrupt endolysosomal trafficking by inactivating the small GTPase ARF6.[3][4][5] This dual inhibition of both PIKfyve and ARF6 pathways contributes to the disruption of mitochondrial dynamics, specifically opposing the ceramide-induced mitochondrial fission that is often observed in cancer cells.[3][4][5] By promoting a more fused mitochondrial network, **SH-BC-893** may counteract the metabolic advantages and pro-proliferative signals associated with fragmented mitochondria in cancer.[3]

Quantitative Data on Anti-Neoplastic Efficacy

The anti-cancer effects of **SH-BC-893** have been quantified in both in vitro and in vivo models.

In Vitro Cytotoxicity

Cell Line	Cell Type	IC50 (μM)	Assay Description
FL5.12	Murine pro-B cell line	1.8	Cell viability assessed after 48 hours of incubation using propidium iodide staining and flow cytometry.[2]
FL5.12A	Murine pro-B cell line	1.9	Cytotoxicity measured after 48 hours of treatment using DAPI staining and flow cytometric analysis.[2]
PC3	Human prostate cancer	Not specified	A dose of 120 mg/kg of SH-BC-893 is cited as effective and well-tolerated in prostate cancer models.[3][5]
DU145	Human prostate cancer	Not specified	A dose of 120 mg/kg of SH-BC-893 is cited as effective and well-tolerated in prostate cancer models.[3][5]

In Vivo Tumor Growth Inhibition

Cancer Model	Treatment Dose & Schedule	Tumor Growth Inhibition	Key Findings
Autochthonous PTEN-deficient prostate tumors	Not specified	Profoundly inhibited tumor growth	SH-BC-893 was equally sensitive in slower-growing tumors that did not exhibit a classic Warburg phenotype. Normal proliferative tissues were unaffected.[1]
Prostate Cancer Xenografts	120 mg/kg (oral gavage)	Effective and well-tolerated	This dosage was used as a reference for studies on diet-induced obesity due to its established anti-cancer efficacy and safety profile.[3][5]
KRAS-activated cancer models	Not specified	Selectively killed cells	SH-BC-893 was effective in cells expressing an activated form of the anabolic oncogene Ras.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-neoplastic properties of **SH-BC-893**.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of **SH-BC-893** that inhibits cancer cell growth.

- Cell Seeding: Plate cancer cells (e.g., FL5.12, PC3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **SH-BC-893** in culture medium. Replace the existing medium with the medium containing various concentrations of **SH-BC-893**. Include a vehicle control (e.g., water or DMSO).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:
 - Propidium Iodide (PI) Staining (for flow cytometry):
 - Harvest cells and wash with PBS.
 - Resuspend cells in a buffer containing PI.
 - Analyze the cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes (non-viable cells).
 - DAPI Staining (for flow cytometry):
 - Similar to PI staining, harvest and wash cells.
 - Fix and permeabilize the cells if necessary for the specific protocol.
 - Stain with DAPI, which will stain the nuclei of all cells. Changes in nuclear morphology (e.g., condensation, fragmentation) can indicate apoptosis. Analyze by flow cytometry.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC₅₀ value (the concentration of **SH-BC-893** that inhibits cell growth by 50%) by plotting a dose-response curve.

PP2A Activity Assay

This assay measures the ability of **SH-BC-893** to activate PP2A.

- Cell Lysis: Treat cancer cells with **SH-BC-893** for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
- Immunoprecipitation:
 - Incubate cell lysates with an antibody specific for a PP2A subunit (e.g., the catalytic C subunit) conjugated to protein A/G beads.
 - This will pull down the PP2A holoenzyme complex.
 - Wash the beads to remove non-specific binding.
- Phosphatase Assay:
 - Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[6]
 - Incubate at 30°C to allow PP2A to dephosphorylate the substrate.
 - Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[6]
- Data Analysis: Compare the phosphatase activity in lysates from **SH-BC-893**-treated cells to that of vehicle-treated cells to determine the fold activation of PP2A.

PIKfyve Localization by Immunofluorescence

This protocol visualizes the mislocalization of PIKfyve upon **SH-BC-893** treatment.

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with **SH-BC-893** or vehicle control.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde (PFA).
 - Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

- Immunostaining:
 - Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
 - Incubate with a primary antibody specific for PIKfyve.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
- Analysis: Compare the subcellular localization of PIKfyve in treated versus control cells. In **SH-BC-893**-treated cells, PIKfyve is expected to be mislocalized from its typical endosomal location.

Lysosomal Fusion and Degradation Assay (DQ-BSA)

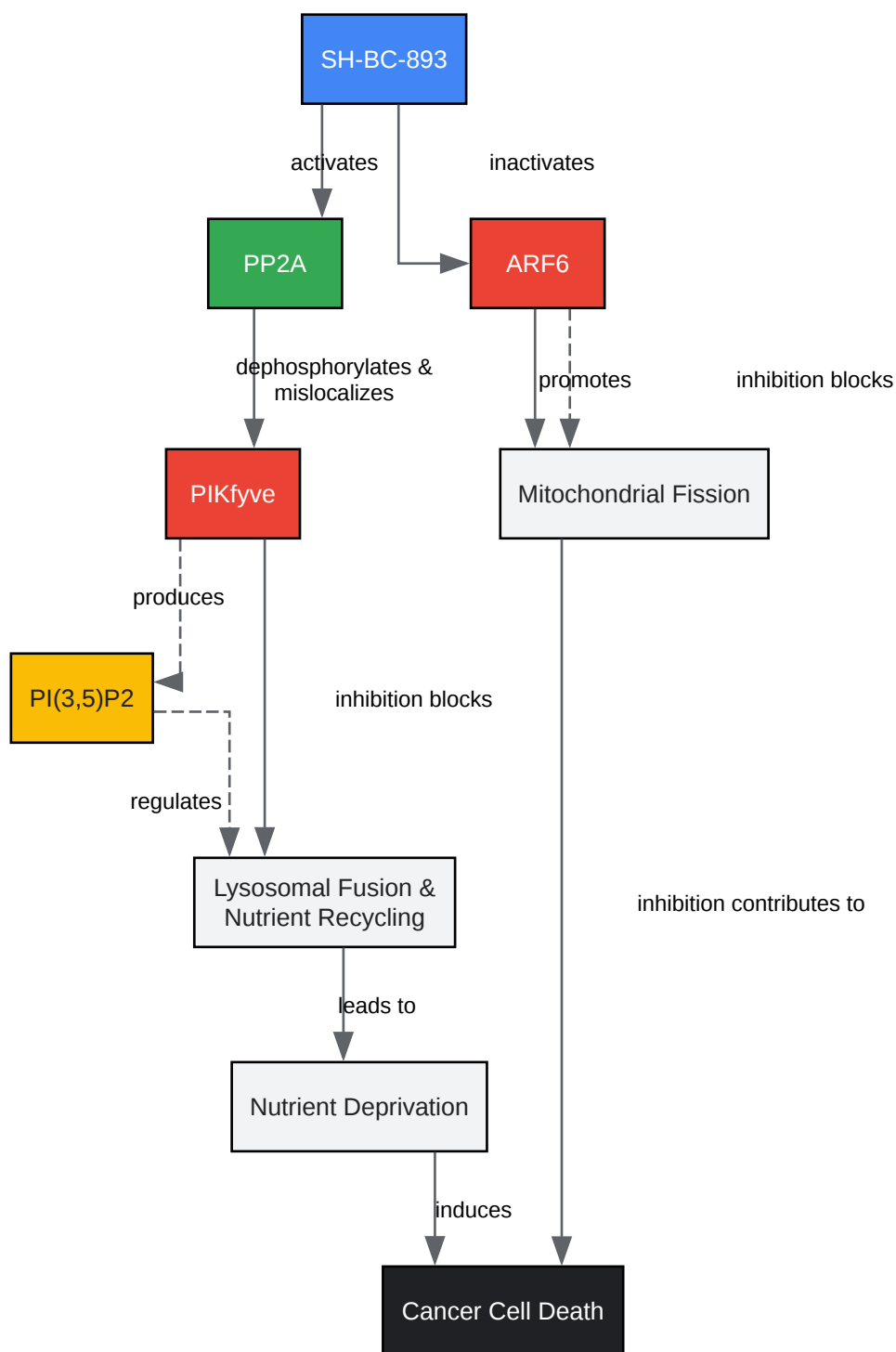
This assay assesses the impact of **SH-BC-893** on lysosomal function.^{[7][8][9][10]}

- Cell Preparation: Plate cells on coverslips or in imaging dishes.
- Loading with DQ-BSA:
 - Incubate the cells with DQ-Red BSA or DQ-Green BSA. DQ-BSA is a substrate for proteases that is self-quenched.
 - When DQ-BSA is taken up by cells and delivered to functional lysosomes, it is degraded by proteases, leading to de-quenching and the emission of a bright fluorescent signal.
- **SH-BC-893** Treatment: Treat the cells with **SH-BC-893** or vehicle control either before or during the DQ-BSA incubation.
- Live-cell Imaging or Fixation:
 - For live-cell imaging, monitor the appearance of fluorescent puncta over time using a confocal microscope.

- Alternatively, fix the cells at specific time points and image.
- Data Quantification: Quantify the intensity and number of fluorescent puncta per cell. A decrease in fluorescence in **SH-BC-893**-treated cells indicates impaired lysosomal degradation.^{[7][8]}

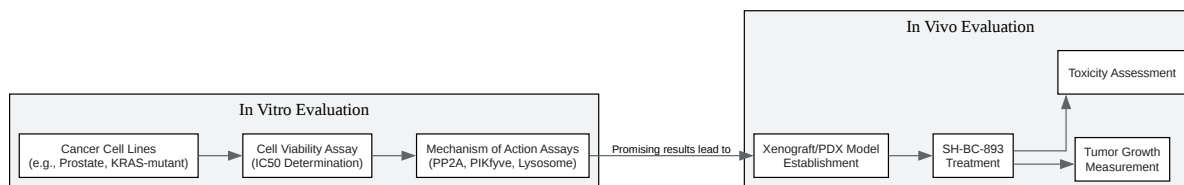
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **SH-BC-893** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of Action of **SH-BC-893**.



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Caption: Experimental workflow for evaluating **SH-BC-893**.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials of **SH-BC-893** for the treatment of cancer. The compound is reportedly being advanced through preclinical safety studies by Siege Pharmaceuticals, a company co-founded by the researchers who developed the molecule, with the goal of future clinical investigation.[11]

Conclusion

SH-BC-893 represents a promising new class of anti-neoplastic agents that exploit the metabolic dependencies of cancer cells. Its unique dual mechanism of action, involving the disruption of both external nutrient uptake and internal recycling pathways, offers a potentially powerful strategy to overcome the metabolic plasticity and redundancy that often lead to therapeutic resistance. The favorable preclinical safety and efficacy data, particularly in prostate and KRAS-driven cancers, warrant further investigation and support its continued development towards clinical application. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of **SH-BC-893**.

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